2-Phenethylpyrazine

Übersicht

Beschreibung

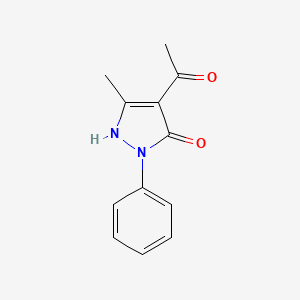

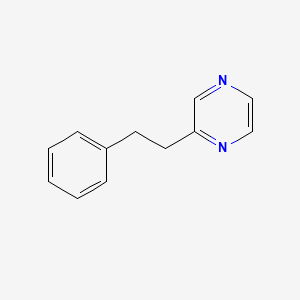

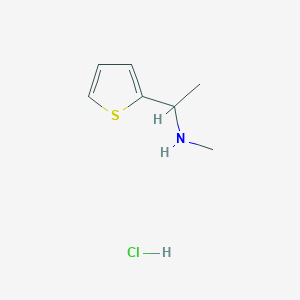

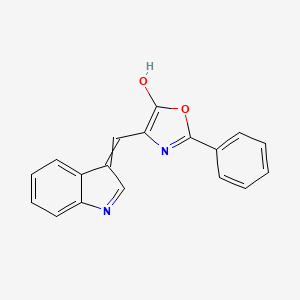

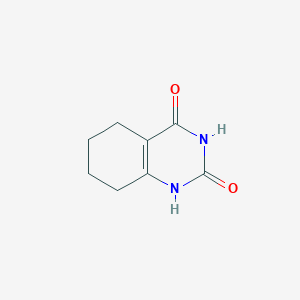

2-Phenethylpyrazine (PEP) is a heterocyclic organic compound that belongs to the pyrazine family. It is known for its strong odor resembling roasted peanuts, which makes it appropriate for use as a flavoring agent in food products. The molecular formula of 2-Phenethylpyrazine is C12H12N2 .

Synthesis Analysis

While specific synthesis methods for 2-Phenethylpyrazine were not found, pyrazine synthesis in general has been a subject of extensive research. Methods include the extraction of natural products, chemical and biocatalytic synthesis, and fermentation by microorganisms .Molecular Structure Analysis

The molecular weight of 2-Phenethylpyrazine is 184.24 g/mol . The InChI representation of the molecule isInChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)CCC2=NC=CN=C2 . Physical And Chemical Properties Analysis

2-Phenethylpyrazine has a molecular weight of 184.24 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 14 . The molecule is Covalently-Bonded Unit Count 1 .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

- Antidepressant Potential: Research indicates the discovery of compounds with a substituted pyrazine ring showing potential as antidepressant agents. These compounds, including variations of pyrazines, may offer different activity spectrums and help eliminate undesirable effects of known agents (Gylys, Muccia, & Taylor, 1963).

Antimicrobial Activity

- Antibacterial Efficacy: Some novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, including 2-Phenethylpyrazine, have shown significant effectiveness against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa (Kamal et al., 2015).

- Antifungal Potency: Certain pyrazine derivatives exhibit potent antifungal properties against organisms like Candida albicans, suggesting their potential in addressing fungal infections (Azab, Youssef, & El-Bordany, 2013).

Physicochemical Properties

- DNA and Protein Binding: Investigations into 2-hydrazinopyrazine, a structurally similar compound to pyrazine, have demonstrated notable binding affinity with biomolecules such as DNA and proteins, underscoring the potential for medicinal applications (Mech et al., 2020).

Biological Activity and Interaction

- Genetic Apparatus Stability: The impact of pyrazine-containing substances, including 2-Phenethylpyrazine, on the stability of genetic apparatus in organisms has been a topic of study, revealing insights into their biological interactions and potential effects (Daev et al., 2009).

Chemoprevention

- Potential in Cancer Prevention: Research on compounds like 2-(allylthio)pyrazine indicates their possible role in chemoprevention, particularly in the context of colon carcinogenesis (Kim et al., 2001).

Synthesis and Chemical Properties

- Synthesis and Characterization: The synthesis and characterization of various pyrazine derivatives, including their structural properties and potential applications, form a significant part of the research into 2-Phenethylpyrazine (Zhao et al., 2004).

Reproductive and DevelopmentalEffects

- Influence on Reproductive Fitness: Studies have shown that compounds like 2,5-dimethylpyrazine can affect reproductive success in animals, such as mice. This research suggests a potential influence of pyrazine derivatives on biological reproductive processes (Jemioło & Novotny, 1993).

Microbial Metabolism

- Role in Microbial Processes: Pyrazines, including 2-Phenethylpyrazine, are metabolized by certain bacteria and fungi, highlighting their role in microbial biochemical pathways. This understanding contributes to the broader application of pyrazines in biotechnology and pharmaceuticals (Rajini et al., 2011).

Electrophysiology and Alarm Responses

- Behavioral Effects on Insects: Research into the electrophysiological and alarm responses of insects to pyrazine derivatives indicates their potential use in pest control and understanding insect behavior (Li, Liu, & Chen, 2019).

Zukünftige Richtungen

There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . Pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents . These incredible heterocycles offer promise in medicine .

Wirkmechanismus

Target of Action

2-Phenethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family

Mode of Action

Pyrazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of 2-Phenethylpyrazine with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPAMNCTNMMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335126 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenethylpyrazine | |

CAS RN |

91391-83-2 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)

![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)